molecular formula C22H22O7 B2745014 (Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858769-58-1

(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2745014
CAS No.: 858769-58-1
M. Wt: 398.411
InChI Key: GGYBUKITEXOMCS-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex organic compound . It is related to other compounds such as (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and GTS-21 , which are known for their potential therapeutic properties .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2,4-dimethoxybenzaldehyde with other reagents. For example, (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone was synthesized by reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanolic solution . The synthesized compounds were found to be air-stable in the solid state for several months .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various techniques such as elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray single-crystal diffraction analysis . The compounds display a trans-configuration about the C=N double bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For instance, the reaction of 2,4-dimethoxybenzylidene with thiosemicarbazide resulted in the formation of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various techniques. For instance, the UV–Vis spectrum was used to examine the optical characteristics of the grown crystal of (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide . The HOMO and LUMO energies were predicted, and the energy gap between HOMO and LUMO was determined .

Scientific Research Applications

Structural Analysis and Crystallography

The study of crystal structures provides fundamental insights into the molecular geometry, bonding, and potential reactivity of chemical compounds. For instance, the crystallographic analysis of related compounds, such as dabigatran etexilate tetrahydrate, reveals intricate details about molecular conformations and intermolecular interactions. These studies are crucial for understanding the solid-state properties of pharmaceutical compounds and can guide the design of compounds with enhanced stability and bioavailability (Liu et al., 2012).

Synthesis and Reactivity

Research on the reactivity of benzofuran derivatives and their interactions with various reagents highlights the synthetic versatility of these compounds. For example, reactions of 3‐oxo‐2,3‐dihydrobenzofuran with different alkyl 2‐cyano‐3‐alkoxypropenoates lead to the formation of novel pyran derivatives, showcasing the potential of these frameworks in organic synthesis and the development of new materials (Mérour & Cossais, 1991).

Pharmaceutical Applications

The structural modification and evaluation of benzodioxophosphol-oxothiazolidin-thiophene derivatives reveal their antimicrobial potential. Such studies are instrumental in drug discovery, demonstrating how structural alterations in organic compounds can lead to significant biological activity and potential therapeutic applications (Spoorthy et al., 2021).

Material Science and Polymer Research

Investigations into the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups illustrate the relevance of these compounds in material science, particularly for the development of well-defined aldehyde-containing copolymers for bioconjugation. This research underlines the importance of such compounds in creating novel materials with specific functionalities and applications (Rossi et al., 2008).

Mechanism of Action

While the mechanism of action for the specific compound “(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is not directly mentioned, related compounds such as GTS-21 are known to act as selective alpha-7 nicotinic acetylcholine (nACh) receptor agonists . This action has been associated with memory and cognition enhancement activity in human clinical trials .

Future Directions

The future directions for research on this compound and related compounds could involve further exploration of their therapeutic properties, such as their potential antiviral, antibacterial, and anticancer activities . Additionally, their potential applications in optoelectronics could be further investigated .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-8-9-17-19(12-16)29-20(21(17)23)10-14-6-7-15(25-3)11-18(14)26-4/h6-13H,5H2,1-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYBUKITEXOMCS-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.